molecular formula C18H19ClN2O3 B251628 2-(4-chlorophenoxy)-N-(2-morpholin-4-ylphenyl)acetamide

2-(4-chlorophenoxy)-N-(2-morpholin-4-ylphenyl)acetamide

Cat. No. B251628
M. Wt: 346.8 g/mol
InChI Key: DOXILRIHAOFQRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-(2-morpholin-4-ylphenyl)acetamide, commonly known as MORPH, is a chemical compound that has gained attention in scientific research for its potential use as a therapeutic agent. MORPH belongs to the class of compounds known as phenylacetamides, which have been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties. In

Mechanism of Action

The exact mechanism of action of MORPH is not fully understood, but it is believed to act through the inhibition of various signaling pathways involved in inflammation and cancer growth. MORPH has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
MORPH has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that MORPH can inhibit the proliferation and migration of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines and chemokines. In animal models, MORPH has been shown to reduce inflammation and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of using MORPH in lab experiments is its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to optimize dosing and predict potential side effects.

Future Directions

There are several future directions for MORPH research. One area of interest is the development of more potent and selective MORPH analogs with improved pharmacokinetic properties. Another area of interest is the investigation of MORPH as a potential treatment for other diseases, such as neurodegenerative disorders and autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of MORPH and its potential side effects.

Synthesis Methods

The synthesis of MORPH involves a multi-step process that starts with the reaction of 4-chlorophenol with ethyl 2-bromoacetate in the presence of a base to form 2-(4-chlorophenoxy)ethyl acetate. This intermediate compound is then reacted with 2-(4-morpholinophenyl)amine in the presence of a catalyst to yield MORPH. The purity of the final product can be improved through recrystallization.

Scientific Research Applications

MORPH has been studied for its potential use as a therapeutic agent in a variety of scientific research applications. One area of interest is its anti-inflammatory properties, as it has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. MORPH has also been investigated for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro and in animal models.

properties

Molecular Formula

C18H19ClN2O3

Molecular Weight

346.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-(2-morpholin-4-ylphenyl)acetamide

InChI

InChI=1S/C18H19ClN2O3/c19-14-5-7-15(8-6-14)24-13-18(22)20-16-3-1-2-4-17(16)21-9-11-23-12-10-21/h1-8H,9-13H2,(H,20,22)

InChI Key

DOXILRIHAOFQRI-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC=CC=C2NC(=O)COC3=CC=C(C=C3)Cl

Canonical SMILES

C1COCCN1C2=CC=CC=C2NC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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